N-[1-(2,4-Dichlorophenyl)pyrazol-3-yl]prop-2-enamide
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Description
Pyrazole is an organic compound of the azole group with the formula C3H3N2H . It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole compounds are known for their diverse pharmacological effects .
Synthesis Analysis
Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
The molecular structure of pyrazole compounds is verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis
Pyrazoles react with potassium borohydride to form a class of ligands known as scorpionate . Pyrazole itself reacts with potassium borohydride at high temperatures (~200 °C) to form a tridentate ligand .Physical and Chemical Properties Analysis
Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) . It is a white or colorless solid that is highly soluble in water and other polar solvents .Safety and Hazards
Pyrazole compounds have GHS labelling, with hazard statements H302, H311, H315, H318, H319, H335, H372, H412 . These statements indicate various hazards, including harm if swallowed, in contact with skin, causes serious eye damage, and may cause damage to organs through prolonged or repeated exposure .
Future Directions
Properties
IUPAC Name |
N-[1-(2,4-dichlorophenyl)pyrazol-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O/c1-2-12(18)15-11-5-6-17(16-11)10-4-3-8(13)7-9(10)14/h2-7H,1H2,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYUZIQQRKWKDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=NN(C=C1)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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